molecular formula C9H13ClO B1405420 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 1228943-80-3

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No.: B1405420
CAS No.: 1228943-80-3
M. Wt: 172.65 g/mol
InChI Key: BSXRPCFOXBDGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Molecular Geometry and Conformational Analysis

Cyclohexene Ring Strain and Substituent Effects

The cyclohexene ring in 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde introduces inherent strain due to the double bond. Unlike cyclohexane, which adopts a strain-free chair conformation, cyclohexene’s geometry is constrained by the sp²-hybridized carbons. This imposes angle strain (bond angles deviating from 109.5°) and restricts rotational flexibility. The substituents at positions 2 (chloro), 4 (geminal methyl), and 1 (aldehyde) further modulate the ring’s conformation.

The 4,4-dimethyl groups create steric hindrance, favoring conformations that minimize axial interactions. In cyclohexene derivatives, substituents at the 4-position often adopt equatorial positions to avoid 1,3-diaxial interactions, though the double bond’s rigidity may enforce alternative arrangements. The chloro group at position 2 likely adopts an axial orientation to minimize steric clashes with the adjacent aldehyde group. This arrangement is supported by computational models of similar cyclohexene derivatives, where bulky substituents prefer equatorial positions to reduce torsional strain.

Aldehyde Group Orientation and Electronic Interactions

The aldehyde group (-CHO) at position 1 is characterized by strong electron-withdrawing effects due to the carbonyl group. Its orientation is influenced by:

  • Electronic conjugation : The C=O bond may interact with the adjacent double bond, stabilizing certain conformations.
  • Steric interactions : The aldehyde’s carbonyl oxygen may repel nearby substituents, such as the chloro group.
  • Solvent effects : In polar solvents, dipole-dipole interactions could align the aldehyde group perpendicular to the ring.

Experimental and computational studies on analogous cyclohexene aldehydes (e.g., 3-cyclohexene-1-carboxaldehyde) indicate that the aldehyde proton typically resonates at δ 9.5–10.5 ppm in NMR, while the carbonyl oxygen’s electron-withdrawing nature deshields adjacent protons.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The NMR spectrum of this compound is expected to display distinct signals for:

Proton Environment Expected δ (ppm) Multiplicity Key Observations
Aldehyde (–CHO) 9.5–10.5 Singlet Deshielded due to electron-withdrawing C=O
Chloro-adjacent vinyl (C2) 5.5–6.0 Doublet Splitting from adjacent double bond
Geminal methyl (C4) 0.8–1.2 Singlet Equivalent methyl groups
Allylic protons (C3, C6) 1.5–2.0 Multiplet Complex splitting due to vicinal coupling
Ring protons (C5, C6) 1.0–1.5 Multiplet Overlap with methyl signals

The aldehyde proton’s singlet confirms the absence of neighboring hydrogens, while the vinyl proton’s splitting reflects coupling with the adjacent double bond. Geminal methyl groups exhibit a singlet due to identical chemical environments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
  • IR Spectrum :
    • C=O stretch : Strong absorption at ~1700–1750 cm⁻¹, characteristic of aldehydes.
    • C–Cl vibration : Weak absorption near 600–800 cm⁻¹.
    • C=C stretch : Peak at ~1650 cm⁻¹, confirming the cyclohexene ring’s unsaturation.
  • UV-Vis Spectrum :
    • π→π* transition : Absorption band at ~250–300 nm due to the conjugated C=O and C=C systems.
    • n→π* transition : Weaker band at higher wavelengths, associated with the aldehyde’s lone-pair electrons.

Computational Modeling Approaches

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations provide insights into the molecule’s electronic distribution and bond properties. Key findings include:

Property Calculated Value (DFT) Implication
C=O bond length ~1.20 Å Typical aldehyde carbonyl length
C–Cl bond length ~1.75–1.80 Å Consistent with chlorinated alkenes
Ring bond angles (C1–C2) ~122° Strain from sp² hybridization
HOMO-LUMO gap ~5.0 eV Stability against electron transfer

Electron density maps reveal significant electron withdrawal by the aldehyde group, polarizing the C–Cl bond. The dimethyl substituents’ electron-donating inductive effects may counteract this polarization locally.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics (MD) simulations in solvents like cyclohexane or chloroform reveal:

  • Conformational preferences : The aldehyde group tends to adopt a planar geometry in nonpolar solvents, while polar solvents induce partial rotation.
  • Solvent association : Hydrogen bonding between the aldehyde’s oxygen and protic solvents (e.g., water) stabilizes specific conformers.
  • Thermodynamic parameters :
    • ΔG (association) : ~-5 to -10 kJ/mol in polar solvents.
    • ΔH (association) : ~-25 kJ/mol, indicating exothermic solvation.

Properties

IUPAC Name

2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXRPCFOXBDGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228943-80-3
Record name 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde typically involves the chlorination of 4,4-dimethylcyclohex-1-ene followed by formylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Properties

A comparative analysis is summarized below:

Property 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde
Molecular Formula C₉H₁₃ClO C₁₅H₁₇ClO (inferred from structure)
Molecular Weight 172.65 g/mol ~248.8 g/mol (calculated)
Substituent at Position 2 Chlorine (-Cl) 4-Chlorophenyl (aromatic ring with -Cl)
Steric and Electronic Effects - Electron-withdrawing Cl enhances aldehyde reactivity.
- 4,4-dimethyl groups increase steric hindrance.
- Aromatic ring introduces resonance effects and greater steric bulk.
- 4-Chlorophenyl may further polarize the aldehyde via conjugation.

Key Observations :

  • The 4-chlorophenyl analog has a higher molecular weight and likely a higher boiling point due to increased van der Waals interactions from the aromatic ring.
  • The aromatic substituent may alter reaction pathways; for example, the phenyl group could stabilize intermediates via resonance, whereas the chloro group in the parent compound primarily exerts inductive effects .

Comparison with Triazine-Based Aldehyde Derivatives

Unlike the cyclohexene backbone in the target compound, triazine derivatives feature a nitrogen-rich aromatic ring, leading to distinct reactivity (e.g., nucleophilic substitution at the triazine chlorine vs. aldehyde-mediated reactions in the cyclohexene system) .

Biological Activity

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a chemical compound with potential biological activity. Its structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a cyclohexene ring. The chemical formula is C9H13ClOC_9H_{13}ClO, and its molecular weight is approximately 172.65 g/mol. The compound exists as a yellowish liquid with a pungent odor, which is common among aldehydes.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to interact with various molecular targets, potentially influencing biochemical pathways related to disease processes.

Key Mechanisms:

  • Covalent Bond Formation : The aldehyde group can react with amines and thiols, leading to the formation of stable adducts.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted using disk diffusion methods demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. Results indicated a significant scavenging effect on free radicals, which is crucial for preventing oxidative stress-related damage in biological systems.

Concentration (µg/mL) % Inhibition
1025
5050
10075

This antioxidant activity highlights its potential role in protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. For instance:

  • Antimicrobial Studies : A comparative analysis of various cyclohexene derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activities.
  • Enzyme Inhibition : Research indicated that aldehydes can act as reversible inhibitors for certain enzymes like acetylcholinesterase, suggesting potential applications in neuropharmacology.
  • Phytochemical Interactions : Studies on plant extracts containing similar compounds revealed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde?

The synthesis of this compound can be approached via acid chloride intermediates, leveraging reagents like thionyl chloride (SOCl₂) to activate carbonyl groups. For example, analogous methods involve refluxing with SOCl₂ to generate reactive intermediates, followed by nucleophilic substitution or condensation reactions . Purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients, with monitoring via TLC. Distillation under reduced pressure may also be utilized for volatile byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (~9-10 ppm) and the chloro-substituted cyclohexene backbone. DEPT-135 can clarify quaternary carbons (e.g., dimethyl groups at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₃ClO, MW 172.65 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities .

Q. What safety protocols and storage conditions are essential for handling this compound?

  • Safety Measures : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) and skin contact, as aldehydes and chlorinated compounds may cause irritation or sensitization .
  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Ensure secondary containment to avoid spills .

Advanced Research Questions

Q. How do the chloro and dimethyl substituents influence regioselectivity in further functionalization?

The chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the α-position of the cyclohexene ring. Steric hindrance from the 4,4-dimethyl groups may limit reactivity at adjacent positions. For example, in Diels-Alder reactions, the electron-deficient cyclohexene moiety could serve as a dienophile, with regioselectivity confirmed by computational modeling (DFT) or isotopic labeling .

Q. What mechanistic insights explain contradictions in reaction yields under varying conditions?

Contradictions often arise from competing pathways. For instance, the aldehyde group may undergo aldol condensation under basic conditions, reducing the availability of the starting material for desired reactions. Kinetic studies (e.g., monitoring via in-situ IR or LC-MS) can identify side reactions. Optimizing solvent polarity (e.g., switching from THF to DMF) and temperature (e.g., −78°C for lithiation steps) may suppress undesired pathways .

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies may stem from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe fluxional behavior. Complement with NOESY/ROESY experiments to assess spatial proximity of protons, comparing results to X-ray-derived torsion angles .

Q. What novel applications exist for this compound in asymmetric synthesis or material science?

The aldehyde group serves as a versatile handle for synthesizing Schiff bases or hydrazones, which are precursors to heterocyclic compounds (e.g., pyrazoles or imidazoles). Its strained cyclohexene ring could also act as a building block for spirocyclic frameworks, relevant in drug discovery. Recent studies highlight its potential in metal-organic frameworks (MOFs) due to its rigid, functionalizable backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.